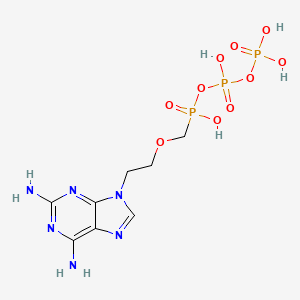
4-Fluoro-2-iodophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-2-iodophenyl)boronic acid is an organoboron compound that features both fluorine and iodine substituents on a phenyl ring, along with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
The synthesis of (4-Fluoro-2-iodophenyl)boronic acid typically involves the halogenation of a phenylboronic acid precursor. One common method includes the iodination of 4-fluorophenylboronic acid using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a base like sodium bicarbonate to facilitate the reaction. Industrial production methods may involve similar halogenation processes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(4-Fluoro-2-iodophenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: The compound is particularly valuable in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The boronic acid group can be oxidized to form phenols or reduced to form boranes.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions include biaryl compounds, phenols, and boranes.
Scientific Research Applications
(4-Fluoro-2-iodophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which (4-Fluoro-2-iodophenyl)boronic acid exerts its effects is primarily through its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate.
Comparison with Similar Compounds
(4-Fluoro-2-iodophenyl)boronic acid can be compared with other similar compounds such as:
4-Iodophenylboronic acid: Lacks the fluorine substituent, which can affect its reactivity and selectivity in certain reactions.
4-Fluorophenylboronic acid: Lacks the iodine substituent, which can limit its use in certain cross-coupling reactions.
2-Iodophenylboronic acid: Has the iodine substituent in a different position, which can influence its steric and electronic properties.
The uniqueness of (4-Fluoro-2-iodophenyl)boronic acid lies in the presence of both fluorine and iodine substituents, which can provide a unique combination of electronic and steric effects, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C6H5BFIO2 |
|---|---|
Molecular Weight |
265.82 g/mol |
IUPAC Name |
(4-fluoro-2-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H5BFIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H |
InChI Key |
XGEWIOQLDHZLAJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)I)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


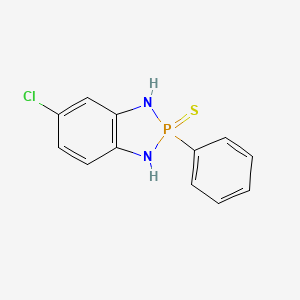

![n-[[(Diisopropylamino)-(4-nitrophenyl)phosphoryl]oxy-(4-nitrophenyl)phosphoryl]-n-isopropyl-propan-2-amine](/img/structure/B12807982.png)
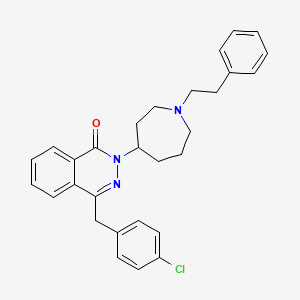
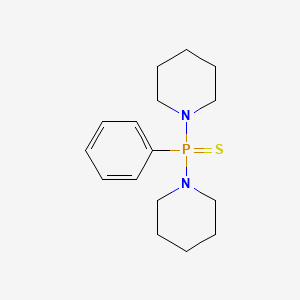
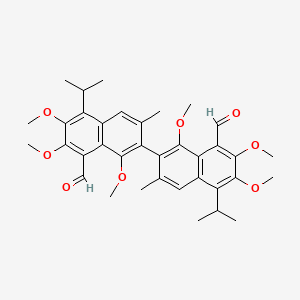
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808005.png)
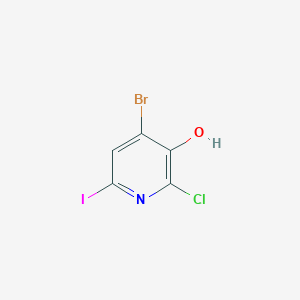

![2,5-Diphenyl-3-propyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B12808019.png)
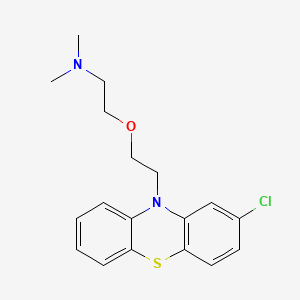

![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808040.png)
